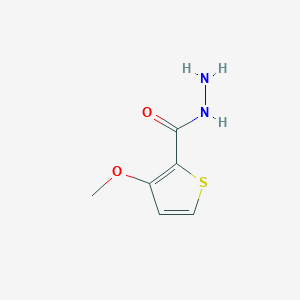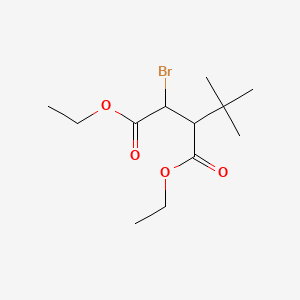
Diethyl 2-bromo-3-tert-butylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-bromo-3-tert-butylbutanedioate is an organic compound with the molecular formula C12H21BrO4. It is a derivative of butanedioic acid and is characterized by the presence of a bromine atom and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-tert-butylbutanedioate can be synthesized through the bromination of diethyl 3-tert-butylbutanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows:
Diethyl 3-tert-butylbutanedioate+Br2→Diethyl 2-bromo-3-tert-butylbutanedioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Diethyl 2-bromo-3-tert-butylbutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction: The compound can be reduced to form diethyl 3-tert-butylbutanedioate.
Oxidation: Oxidative conditions can lead to the formation of diethyl 2-bromo-3-tert-butylbutanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Diethyl 3-tert-butylbutanedioate derivatives.
Reduction: Diethyl 3-tert-butylbutanedioate.
Oxidation: Diethyl 2-bromo-3-tert-butylbutanedioic acid.
科学的研究の応用
Diethyl 2-bromo-3-tert-butylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2-bromo-3-tert-butylbutanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-ethylmalonate: Contains an ethyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-phenylmalonate: Features a phenyl group instead of a tert-butyl group.
Uniqueness
Diethyl 2-bromo-3-tert-butylbutanedioate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
特性
CAS番号 |
142009-34-5 |
|---|---|
分子式 |
C12H21BrO4 |
分子量 |
309.20 g/mol |
IUPAC名 |
diethyl 2-bromo-3-tert-butylbutanedioate |
InChI |
InChI=1S/C12H21BrO4/c1-6-16-10(14)8(12(3,4)5)9(13)11(15)17-7-2/h8-9H,6-7H2,1-5H3 |
InChIキー |
DLFSKURHYHRYJV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
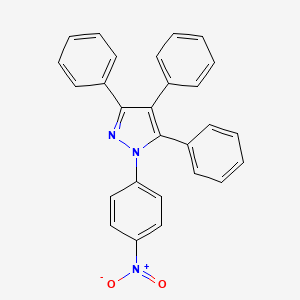
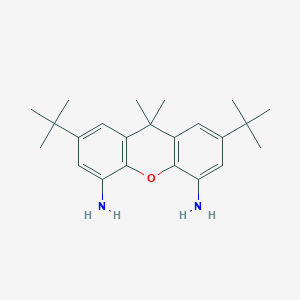
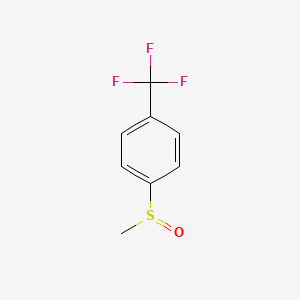
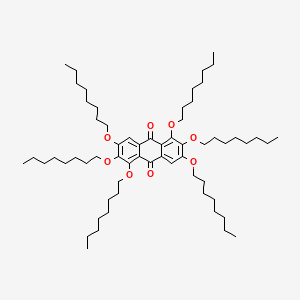
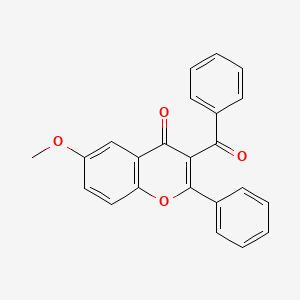
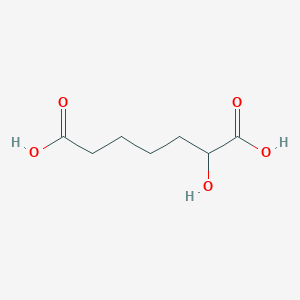


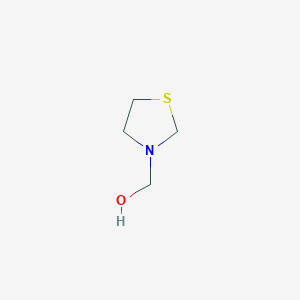
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
